![molecular formula C5H5N3O3 B1361624 2,6-Dioxo-1,2,3,6-tetrahidropirimidina-4-carboxamida CAS No. 769-97-1](/img/structure/B1361624.png)
2,6-Dioxo-1,2,3,6-tetrahidropirimidina-4-carboxamida
Descripción general
Descripción
“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a compound that inhibits soluble epoxide hydrolase (sEH), which acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs). These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability .
Synthesis Analysis
The synthesis of this compound involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol .
Molecular Structure Analysis
The molecular structure of “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is represented by the formula C5H5N3O3 . The lengths of the carboxyl bonds at positions C7-O9 and C7-O8 are different from those of conventional single and double bonds, suggesting that the double bond and negative charge are delocalized .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil, and finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde .
Aplicaciones Científicas De Investigación
Inhibición de la Hidrolasa de Epóxidos Soluble (sEH)
2,6-Dioxo-1,2,3,6-tetrahidropirimidina-4-carboxamida: se ha identificado como un inhibidor de la hidrolasa de epóxidos soluble (sEH) . La sEH es una enzima que hidroliza los epóxidos lipídicos, los cuales son conocidos por regular la presión arterial y la permeabilidad vascular. Al inhibir la sEH, estos compuestos pueden utilizarse potencialmente para tratar diversas enfermedades cardiovasculares e inflamatorias, incluyendo hipertensión, diabetes y aterosclerosis .
Composiciones Farmacéuticas
Este compuesto también está involucrado en el desarrollo de composiciones farmacéuticas. Sirve como ingrediente activo en formulaciones diseñadas para modular la actividad de la sEH, ofreciendo así beneficios terapéuticos para enfermedades asociadas con la actividad de la enzima .
Investigación en Química Medicinal
En el campo de la química medicinal, This compound se utiliza para sintetizar nuevas entidades químicas. Su estructura sirve como un andamiaje para crear derivados que podrían conducir al descubrimiento de nuevos fármacos .
Investigación Bioquímica
El compuesto encuentra aplicaciones en la investigación bioquímica, particularmente en estudios que exploran los mecanismos de inhibición enzimática y el papel de los epóxidos lipídicos en las vías de señalización celular .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is soluble epoxide hydrolase (sEH) . sEH is an enzyme that acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs) .
Mode of Action
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the hydrolysis of lipid epoxides by sEH, thereby preserving their vasodilatory properties .
Biochemical Pathways
The inhibition of sEH by 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide affects the biochemical pathway involving lipid epoxides . These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability . Their vasodilatory properties are associated with an increased open-state probability of calcium-activated potassium channels leading to hyperpolarization of the vascular smooth muscle .
Result of Action
The molecular and cellular effects of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide’s action involve the modulation of blood pressure and vascular permeability . By inhibiting sEH and preventing the hydrolysis of lipid epoxides, this compound helps maintain the vasodilatory properties of these lipid epoxides .
Safety and Hazards
Direcciones Futuras
The future directions for “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” could involve further exploration of its potential therapeutic effects in disorders associated with sEH, such as hypertension, diabetes, metabolic syndrome, atherosclerosis, coronary artery disease, angina, ischemia, ischemic stroke, Raynaud’s disease, inflammatory processes, genitourinary disorders, conditions of the eye, and renal disease .
Propiedades
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHIZASFFTQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290115 | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
769-97-1 | |
Record name | NSC66692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?
A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.